molecular formula C19H17NO2 B5566323 2-(3,4,5-trimethylphenyl)-4-quinolinecarboxylic acid

2-(3,4,5-trimethylphenyl)-4-quinolinecarboxylic acid

Cat. No. B5566323
M. Wt: 291.3 g/mol
InChI Key: AWZFYDVHBPKLEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product .


Molecular Structure Analysis

This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, with details on the reaction conditions and the products formed .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

  • Divergent Synthesis Approaches in Chemistry :

    • A study by Sakai et al. (2008) demonstrated the use of 2-ethynylaniline derivatives in the synthesis of polysubstituted indoles and quinolines, a process that involves intramolecular cyclization and intermolecular dimerization. This research highlights the role of quinoline derivatives in complex chemical synthesis processes (Sakai et al., 2008).
  • Application in Drug Synthesis and Anticancer Research :

    • Bhatt et al. (2015) synthesized amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating their potential as anticancer agents. These compounds showed significant activity against various carcinoma cell lines, highlighting the medical relevance of quinoline derivatives (Bhatt et al., 2015).
  • Innovations in Microwave-Assisted Organic Synthesis :

    • Bobál et al. (2011) developed a microwave-assisted method for synthesizing substituted anilides of quinoline-2-carboxylic acid. This approach emphasizes the efficiency of microwave irradiation in organic synthesis, with quinoline derivatives playing a central role (Bobál et al., 2011).
  • Role in DNA Adduct Formation and Carcinogenesis :

    • Schut and Snyderwine (1999) discussed the formation of DNA adducts by heterocyclic amines, including quinoline derivatives. This research has implications for understanding mutagenesis and carcinogenesis, highlighting the biological interactions of quinoline compounds (Schut & Snyderwine, 1999).
  • Photophysical Properties Study :

    • Padalkar and Sekar (2014) investigated the photophysical behaviors of azole-quinoline-based fluorophores. This research contributes to the understanding of how quinoline derivatives behave under different conditions, which is important for their application in optical and electronic devices (Padalkar & Sekar, 2014).
  • Green Corrosion Inhibitors :

    • Singh et al. (2016) explored the use of quinoline derivatives as corrosion inhibitors for mild steel in acidic media. This highlights the application of quinoline compounds in industrial settings for protecting metals against corrosion (Singh et al., 2016).
  • Catalysis and Polymerization :

    • Baek et al. (2003) discussed the use of diphenylquinoxaline-containing compounds in the free-radical-induced polymerization of bismaleimide. This study demonstrates the role of quinoline derivatives in polymer science and material engineering (Baek et al., 2003).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would describe how it interacts with biological molecules to exert its effect .

Safety and Hazards

This would include information on the compound’s toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-(3,4,5-trimethylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-8-14(9-12(2)13(11)3)18-10-16(19(21)22)15-6-4-5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZFYDVHBPKLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trimethylphenyl)quinoline-4-carboxylic acid

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